molecular formula C44H79NO9 B1262928 2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol

2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol

Cat. No. B1262928
M. Wt: 766.1 g/mol
InChI Key: XMIBGPITGPVDLO-UHTOCBDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,3S,4R)-1-(alpha-D-galactosyloxy)-3,4-dihydroxy-6-phenylhexan-2-yl]hexacosanamide is an alpha-galactosylceramide in which the nitrogen carries a hexacosanamido group and C-4 carries in addition to a hydroxy function a 2-phenylethyl group. Essentially a phytosphingosine analogue with a truncated lipid chain terminating in a benzene ring, it has been used in investigations on the binding affinity of glycolipids to CD1d molecules. It derives from an alpha-D-galactose.

Scientific Research Applications

  • Glycosidase Inhibitors Synthesis : A study by Andersen, S. et al. (2000) focused on synthesizing diastereomeric trideoxy-1,6-iminohexitols, including compounds related to the one . These compounds were evaluated for their inhibitory activities against selected glycosidases, which is significant for applications in medical and biochemical research (Andersen et al., 2000).

  • Oligosaccharide Synthesis : Ekelöf, K. and Oscarson, S. (1996) detailed the synthesis of complex oligosaccharides from the lipopolysaccharide of Moraxella catarrhalis. These oligosaccharides are critical for studying bacterial pathogenesis and developing vaccines or therapeutics (Ekelöf & Oscarson, 1996).

  • Xenotransplantation Research : Lu, Y. P. et al. (2001) synthesized a compound for research on hyperacute rejection of xenotransplantation. Their work involves creating glycosides to understand and potentially mitigate immune responses in organ transplantation (Lu et al., 2001).

  • Stereocontrolled Synthesis : Yang, D. et al. (2018) reported on the stereocontrolled synthesis of 2-deoxy-galactopyranosides. Their work is crucial in the field of synthetic chemistry for creating specific molecular configurations, which is essential in drug design and discovery (Yang et al., 2018).

  • Glycosidase Inhibitors as Potential Alkaloids : Chaudhari, V. D. et al. (2004) synthesized trihydroxylated pyrrolidine alkaloids as potential glycosidase inhibitors. These inhibitors are significant for developing therapeutic agents for various diseases (Chaudhari et al., 2004).

  • Lewis X Pentasaccharide Synthesis : Lay, L. et al. (1998) focused on synthesizing N-acetylglucosamine containing Lewis A and Lewis X building blocks. This synthesis is vital for studying cellular interactions and immune responses (Lay et al., 1998).

properties

Product Name

2,5,6-trideoxy-1-O-alpha-D-galactopyranosyl-2-(hexacosanoylamino)-6-phenyl-D-ribo-hexitol

Molecular Formula

C44H79NO9

Molecular Weight

766.1 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-6-phenyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]hexacosanamide

InChI

InChI=1S/C44H79NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-30-39(48)45-36(40(49)37(47)32-31-35-28-25-24-26-29-35)34-53-44-43(52)42(51)41(50)38(33-46)54-44/h24-26,28-29,36-38,40-44,46-47,49-52H,2-23,27,30-34H2,1H3,(H,45,48)/t36-,37+,38+,40-,41-,42-,43+,44-/m0/s1

InChI Key

XMIBGPITGPVDLO-UHTOCBDZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCC2=CC=CC=C2)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCC2=CC=CC=C2)O)O

Origin of Product

United States

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